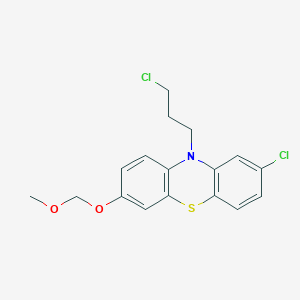
4-(甲硫基)苯甲醇
描述
4-(Methylthio)benzyl alcohol, also known as [4-(Methylsulfanyl)phenyl]methanol, is a chemical compound with the molecular formula C8H10OS . It has a molecular weight of 154.229 Da . It is colorless to light yellow in appearance .
Molecular Structure Analysis
The molecular structure of 4-(Methylthio)benzyl alcohol consists of a benzyl group (C6H5CH2) attached to an alcohol group (OH) and a methylthio group (CH3S) at the para position on the benzene ring .Physical And Chemical Properties Analysis
4-(Methylthio)benzyl alcohol is a solid at room temperature . It has a boiling point of 108-109 °C at 0.4 mmHg and a melting point of 41-43 °C .科学研究应用
Pharmacology
In pharmacology, 4-(Methylthio)benzyl alcohol is utilized in the synthesis of antihyperglycemic agents . These compounds are crucial in the treatment of diabetes by helping to lower high blood sugar levels. The compound’s role in creating (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones showcases its potential in developing new therapeutic drugs.
Organic Synthesis
Organic synthesis often employs 4-(Methylthio)benzyl alcohol as a precursor or intermediate. It is particularly useful in the protection and deprotection of alcoholic hydroxyl groups . This process is essential when multiple functional groups are present in a compound, but selective reactivity is desired.
Material Science
In material science, 4-(Methylthio)benzyl alcohol plays a role in the synthesis of compounds through domino coupling reactions . These reactions are significant for the development of new materials with specific properties, such as enhanced strength or altered electrical conductivity.
Environmental Science
In environmental science, 4-(Methylthio)benzyl alcohol may be involved in the study of chemical degradation processes or the development of environmentally friendly materials. Its oxidative properties, for instance, could be relevant in research on pollution reduction or waste treatment .
安全和危害
4-(Methylthio)benzyl alcohol should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing . It should be used only outdoors or in a well-ventilated area . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
属性
IUPAC Name |
(4-methylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQKSQYMREAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343894 | |
| Record name | 4-(Methylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)benzyl alcohol | |
CAS RN |
3446-90-0 | |
| Record name | 4-(Methylthio)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-(Methylthio)benzyl alcohol be easily oxidized, and what are the advantages of the method described in the research?
A1: Yes, 4-(Methylthio)benzyl alcohol can be efficiently oxidized to 4-(methylthio)benzaldehyde using a copper(II)/2,2,6,6,-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system at room temperature. [] This method offers several advantages:
- Tolerance to coordinating groups: This method successfully oxidizes 4-(Methylthio)benzyl alcohol, which is considered a challenging substrate due to the potential for the sulfur atom to coordinate with transition metal catalysts. []
Q2: What is a practical application of synthesizing 4-(methylthio)phenylacetonitrile?
A2: 4-(methylthio)phenylacetonitrile, which can be synthesized from 4-(Methylthio)benzyl alcohol, serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. [] The efficient synthesis of this compound is crucial for developing cost-effective and scalable production processes for these valuable products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)











